2-Diazoniobenzenesulfonate
Overview
Description
2-diazoniobenzenesulfonate is the aromatic diazonium ion that is diazotised 2-aminobenzenesulfonic acid. It has a role as a hapten. It derives from a benzenesulfonate.
Scientific Research Applications
Photoactive Role in Polymer Chemistry
2-Diazoniobenzenesulfonate exhibits significant photoactivity and stability, making it a critical component in polymer chemistry. This compound, developed through diazo coupling reactions, can be incorporated into polymers via copolymerization or polymer analogous reactions. These polymers, featuring diazosulfonate groups, have been successfully utilized in photoresins for offset printing and in quick assays for detecting phenolic compounds (Nuyken & Voit, 1997).
Catalysis in Production of Benzenesulfonic Acid Derivatives
This compound serves as a catalyst in the production of 2-alkyl-substituted benzenesulfonic acids. This process involves arylation of olefins with this compound, catalyzed by a Pd-complex, demonstrating its role in creating vital building blocks in chemical synthesis (Baumeister et al., 1997).
Labeling in Biochemical Studies
In biochemical research, this compound has been used to label surface-exposed polypeptides in complex III, a crucial electron transfer segment in mitochondrial inner membranes. This application highlights its utility in elucidating the orientation and structure of complex biomolecules (Bell et al., 1979).
Ionic Interactions and Molecular Switching
In the field of molecular chemistry, this compound is involved in the synthesis of sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate (NaHL). This compound demonstrates the ability for molecular switching through cooperative ionic interactions and hydrogen bonding, offering insights into complex chemical processes (Gurbanov et al., 2017).
Biomedical Applications
In the biomedical field, derivatives of diazonium compounds, closely related to this compound, have been studied for their potential in creating broad-spectrum biomedical advances. This research underscores the role of diazeniumdiolates in various therapeutic applications, indicating the significance of diazonium derivatives in medicine (Keefer, 2011).
Properties
IUPAC Name |
2-diazoniobenzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c7-8-5-3-1-2-4-6(5)12(9,10)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBQLLGDMXIQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]#N)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283765 | |
Record name | Benzenediazonium, 2-sulfo-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-31-7 | |
Record name | Benzenediazonium, 2-sulfo-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 2-sulfo-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.